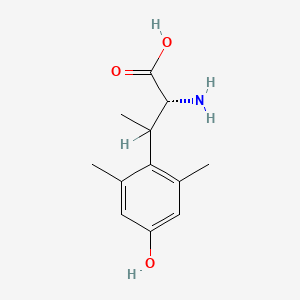

beta,2,6-Trimethyltyrosine

Description

Properties

CAS No. |

143739-15-5 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)butanoic acid |

InChI |

InChI=1S/C12H17NO3/c1-6-4-9(14)5-7(2)10(6)8(3)11(13)12(15)16/h4-5,8,11,14H,13H2,1-3H3,(H,15,16)/t8?,11-/m1/s1 |

InChI Key |

RKXSAOHOUIGEAB-QHDYGNBISA-N |

SMILES |

CC1=CC(=CC(=C1C(C)C(C(=O)O)N)C)O |

Isomeric SMILES |

CC1=CC(=CC(=C1C(C)[C@H](C(=O)O)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1C(C)C(C(=O)O)N)C)O |

Synonyms |

(2S,3S)-2',6'-dimethyl-beta-methyltyrosine (2S,3S)-TMT 2',6'-dimethyl-beta-methyltyrosine beta-methyl-2',6'-dimethyltyrosine |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Methyl-L-Tyrosine

- Structure: (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid (CAS 17028-03-4) .

- Key Differences :

- Lacks methyl groups at the β-carbon and 6-position of the aromatic ring.

- The single methyl group at the 3-position reduces steric hindrance compared to β,2,6-Trimethyltyrosine.

- Applications : Used in studies of enzyme inhibition (e.g., tyrosinase), though toxicological data are unavailable .

Fmoc-2,6-Dimethyl-L-Tyr(tert-butyl)-OH

- Structure: C30H33NO5 (MW 487.60), featuring 2,6-dimethyl substitutions on the aromatic ring and a tert-butyl ester protecting group .

- Key Differences :

- Includes a tert-butyl ester and Fmoc group for peptide synthesis, unlike β,2,6-Trimethyltyrosine.

- Higher molecular weight (487.60 vs. ~223.28 g/mol for β,2,6-Trimethyltyrosine estimated from analogs).

- Applications : Employed in solid-phase peptide synthesis to enhance stability and control conformation .

Nitrotyrosine-D3 and 3-Iodo-L-Tyrosine

- Nitrotyrosine-D3 : Features a nitro group at the 3-position (MW 229.21), introducing strong electron-withdrawing effects .

- 3-Iodo-L-Tyrosine : Contains an iodine atom at the 3-position (MW 307.09), increasing molecular weight and steric bulk .

- Contrast with β,2,6-Trimethyltyrosine: Methyl groups in β,2,6-Trimethyltyrosine are electron-donating, enhancing aromatic ring electron density, whereas nitro/iodo groups are electron-withdrawing.

2,6-Dimethyl-β-Cyclodextrin

Characterization

Drug Development

Peptide Engineering

Solubility Enhancement

- The 2,6-dimethyl pattern, as seen in 2,6-Dimethyl-β-cyclodextrin, suggests β,2,6-Trimethyltyrosine could improve drug solubility in formulations .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility |

|---|---|---|---|---|

| β,2,6-Trimethyltyrosine | C₁₂H₁₇NO₃* | ~223.28 | β-CH₃, 2,6-(CH₃)₂ | Moderate (predicted) |

| 3-Methyl-L-Tyrosine | C₁₀H₁₃NO₃ | 195.22 | 3-CH₃ | Not reported |

| Fmoc-2,6-Dimethyl-L-Tyr | C₃₀H₃₃NO₅ | 487.60 | 2,6-(CH₃)₂, Fmoc, tert-Bu | Low (organic solvents) |

| 2,6-Dimethyl-β-CD | C₅₆H₉₈O₃₅ | 1331.36 | 2,6-(CH₃)₂ cyclodextrin | 212.6 g/L (water) |

*Estimated based on analogs.

Preparation Methods

Design of Chiral Schiff Base Ligands

The foundational approach to α-TMT synthesis involves the use of chiral Ni(II) complexes derived from glycine Schiff bases. These complexes enable stereocontrol at the α-carbon during alkylation. The Hamari ligand system, developed by Soloshonok and colleagues, employs a recyclable chiral auxiliary—(S)-o-[N-(N-benzylprolyl)amino]benzophenone—to coordinate glycine or alanine into a Ni(II) complex. This ligand framework ensures high enantiomeric excess (ee > 99%) by leveraging the rigid geometry of the prolyl-amino benzophenone moiety.

Alkylation with 2,6-Dimethylbenzyl Bromide

The critical alkylation step utilizes 4'-benzyloxy-2',6'-dimethylbenzyl bromide or 2',6'-dimethylbenzyl bromide as the electrophile. Under phase-transfer conditions (30% aqueous NaOH, tetrabutylammonium iodide), the Ni(II)-glycine complex undergoes C-alkylation at the α-position. The reaction proceeds in biphasic media (1,2-dichloroethane/water) at room temperature, achieving complete conversion within 30 minutes. The methyl groups at the 2' and 6' positions of the benzyl bromide ensure regioselectivity, while the chiral ligand dictates the (S)-configuration at the α-carbon.

Acidic Hydrolysis and Product Isolation

Post-alkylation, the Ni(II) complex is hydrolyzed using 3 N HCl at 50°C for 1 hour, releasing the free amino acid. The chiral auxiliary is recovered via extraction with ethyl acetate (93% recovery), and the aqueous phase is neutralized to precipitate α-TMT. Final purification involves recrystallization from methanol/water, yielding enantiomerically pure (>99% ee) α-TMT in 85% overall yield.

Table 1: Optimization of Ni(II)-Mediated α-TMT Synthesis

| Parameter | Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Alkylating Agent | 2,6-Dimethylbenzyl bromide | 93 | >99 |

| Base | 30% NaOH, TBABr | 89 | 98 |

| Hydrolysis Time | 1 h at 50°C | 85 | >99 |

Tandem Alkylation–Second-Order Asymmetric Transformation (SOAT)

Dynamic Kinetic Resolution Strategy

The tandem alkylation-SOAT method enhances enantioselectivity by exploiting equilibrium between diastereomeric Ni(II) complexes. Starting with racemic Ni(II)-glycine Schiff bases, alkylation with 2,6-dimethylbenzyl bromide under basic conditions generates a mixture of (R,S) and (S,S) diastereomers. Prolonged stirring (24–48 hours) in dichloromethane/aqueous NaOH induces epimerization, favoring the thermodynamically stable (S,S)-configured product.

Phase-Transfer Catalysis

The addition of tetrabutylammonium bromide (TBABr) accelerates the alkylation by solubilizing hydroxide ions in the organic phase. This minimizes side reactions (e.g., over-alkylation) and improves reaction homogeneity. For α-TMT synthesis, optimal conditions include 1.1 equivalents of alkylating agent, 25 mol% TBABr, and 40 equivalents of NaOH, achieving 78% yield and 98% ee.

Work-up and Ligand Recycling

After alkylation, the Ni(II) complex is treated with potassium carbonate in methanol to precipitate the product. The ligand is recovered via filtration and reused without loss of enantioselectivity. Acidic hydrolysis (3 N HCl) followed by Fmoc-protection (Fmoc-OSu, THF/water) yields Fmoc-α-TMT, suitable for solid-phase peptide synthesis.

Table 2: Comparative Analysis of α-TMT Synthesis Routes

| Method | Scalability | ee (%) | Cost Efficiency |

|---|---|---|---|

| Ni(II)-Hamari Ligand | Kilogram | >99 | High (auxiliary reuse) |

| Tandem Alkylation-SOAT | Multi-gram | 98 | Moderate |

Alternative Synthetic Approaches

Radical Bromination Pathways

Early routes to α-TMT involved radical bromination of tyrosine derivatives. For example, treatment of 3,5-dimethyltyrosine with N-bromosuccinimide (NBS) under UV light introduces bromine at the 4'-position, followed by nucleophilic substitution with methyl Grignard reagents. However, this method suffers from poor regioselectivity (<70% yield) and requires costly purification steps.

Enzymatic Methylation

Recent advances in biocatalysis explore tyrosine methyltransferases for site-specific methylation. While promising for green chemistry, enzymatic methods currently lack the efficiency needed for α-TMT production (≤50% conversion). Protein engineering efforts aim to improve enzyme activity toward the 2',6'-positions.

Industrial-Scale Considerations

Cost-Benefit Analysis of Chiral Auxiliaries

The Hamari ligand system offers distinct advantages for large-scale synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.